
THIOPHOSPHORYL-PMMH-12 DENDRIMER, GENERATION 2.5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is a specialized dendrimer with a thiophosphoryl chloride core and 12 surface aldehyde groups. Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure. This particular dendrimer is used in various scientific research applications due to its unique chemical properties and structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves a multi-step process starting with the core molecule, thiophosphoryl chloride. The dendrimer is built through a series of reactions that add layers (generations) of branching units. Each generation involves the reaction of the core with monomers that form the branches. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure the correct structure and functionality of the dendrimer .
Industrial Production Methods
Industrial production of this dendrimer follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, undergoes various chemical reactions, including:
Oxidation: The aldehyde groups on the surface can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The thiophosphoryl chloride core can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in carboxylic acids, while reduction results in alcohols .
科学研究应用
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: Employed in drug delivery systems to enhance the solubility and bioavailability of drugs.
Medicine: Investigated for its potential in targeted drug delivery and imaging applications.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, involves its interaction with molecular targets through its surface functional groups. The aldehyde groups can form covalent bonds with nucleophiles, allowing the dendrimer to bind to specific molecules. This interaction can alter the activity of the target molecules, leading to various effects depending on the application .
相似化合物的比较
Similar Compounds
Poly(amidoamine) (PAMAM) dendrimers: These dendrimers have an ethylenediamine core and amidoamine branches.
Poly(propylene imine) (PPI) dendrimers: These dendrimers have a diaminobutane core and propylene imine branches.
Polyester dendrimers: These dendrimers have a polyester core and branches.
Uniqueness
Thiophosphoryl-PMMH-12 dendrimer, generation 2.5, is unique due to its thiophosphoryl chloride core and aldehyde surface groups. This structure provides distinct chemical reactivity and functionality compared to other dendrimers, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
173612-60-7 |
|---|---|
分子式 |
C156H132N18O33P10S10 |
分子量 |
3417.203 |
InChI |
InChI=1S/C156H132N18O33P10S10/c1-166(208(218,187-136-52-10-115(11-53-136)94-157-169(4)211(221,193-142-70-28-124(103-175)29-71-142)194-143-72-30-125(104-176)31-73-143)188-137-54-12-116(13-55-137)95-158-170(5)212(222,195-144-74-32-126(105-177)33-75-144)196-145-76-34-127(106-178)35-77-145)163-100-121-22-64-154(65-23-121)205-217(227,206-155-66-24-122(25-67-155)101-164-167(2)209(219,189-138-56-14-117(15-57-138)96-159-171(6)213(223,197-146-78-36-128(107-179)37-79-146)198-147-80-38-129(108-180)39-81-147)190-139-58-16-118(17-59-139)97-160-172(7)214(224,199-148-82-40-130(109-181)41-83-148)200-149-84-42-131(110-182)43-85-149)207-156-68-26-123(27-69-156)102-165-168(3)210(220,191-140-60-18-119(19-61-140)98-161-173(8)215(225,201-150-86-44-132(111-183)45-87-150)202-151-88-46-133(112-184)47-89-151)192-141-62-20-120(21-63-141)99-162-174(9)216(226,203-152-90-48-134(113-185)49-91-152)204-153-92-50-135(114-186)51-93-153/h10-114H,1-9H3 |
InChI 键 |
GRDQHDOUOVUEDF-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(OC3=CC=C(C=C3)C=NN(C)P(=S)(OC4=CC=C(C=C4)C=O)OC5=CC=C(C=C5)C=O)OC6=CC=C(C=C6)C=NN(C)P(=S)(OC7=CC=C(C=C7)C=O)OC8=CC=C(C=C8)C=O)OC9=CC=C(C=C9)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)P(=S)(OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=NN(C)P(=S)(OC1=CC=C(C=C1)C=O)OC1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


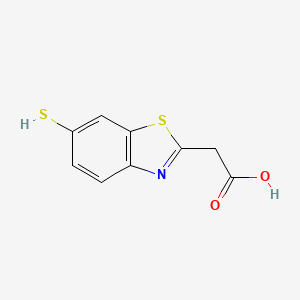
![((2S,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B576184.png)
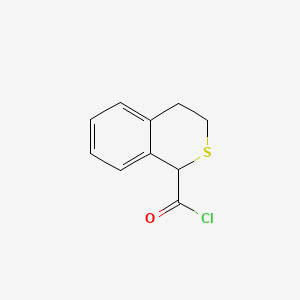
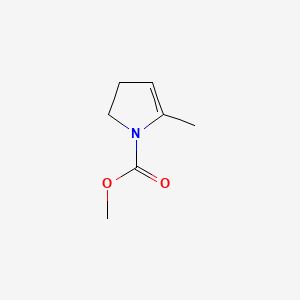
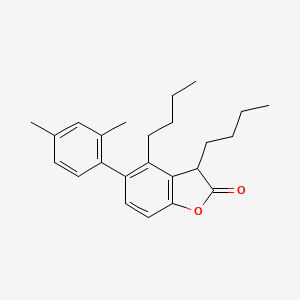
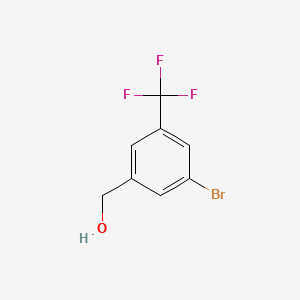
![1-chloro-3H-imidazo[1,5-a]benzimidazole](/img/structure/B576190.png)
![2,3-Dimethylcyclopenta[b]pyrrole-4,6(1H,5H)-dione](/img/structure/B576200.png)
![6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile](/img/structure/B576201.png)
